molecular formula C10H9BrN2O2 B15110808 3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 113367-47-8

3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B15110808
CAS No.: 113367-47-8
M. Wt: 269.09 g/mol
InChI Key: WQZBWDKFAAWVFZ-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a bromophenyl group at the 3-position and a carboxylic acid group at the 5-position makes this compound particularly interesting for various chemical and biological studies .

Preparation Methods

The synthesis of 1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acids or bases to facilitate the cyclization process .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often employ automated systems to ensure consistency and efficiency in large-scale production .

Chemical Reactions Analysis

1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also modulate receptor functions by interacting with receptor proteins, leading to changes in cellular signaling pathways .

Properties

CAS No.

113367-47-8

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-4,9,13H,5H2,(H,14,15)

InChI Key

WQZBWDKFAAWVFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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